1-(3-hydroxy-1H-pyrrol-2-yl)ethanone

Synthetic Chemistry Heterocyclic Synthesis Reaction Yield

1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone (CAS 95232-59-0), also known as 2-acetyl-3-hydroxypyrrole, is a pyrrole derivative characterized by a hydroxyl group at the 3-position and an acetyl group at the 2-position of the pyrrole ring. The compound has a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 95232-59-0
Cat. No. B12876327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-hydroxy-1H-pyrrol-2-yl)ethanone
CAS95232-59-0
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CN1)O
InChIInChI=1S/C6H7NO2/c1-4(8)6-5(9)2-3-7-6/h2-3,7,9H,1H3
InChIKeyIDHRFIUIOTTZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone (CAS 95232-59-0) Procurement: Chemical Identity and Baseline Characterization


1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone (CAS 95232-59-0), also known as 2-acetyl-3-hydroxypyrrole, is a pyrrole derivative characterized by a hydroxyl group at the 3-position and an acetyl group at the 2-position of the pyrrole ring [1]. The compound has a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol [2]. Key computed physicochemical properties include a calculated XLogP3-AA of 0.9, two hydrogen bond donor sites, two hydrogen bond acceptor sites, and a topological polar surface area (TPSA) of 53.1 Ų [2]. The compound exists in equilibrium with its keto tautomeric form, a behavior characteristic of 3-hydroxypyrroles, which influences both its synthetic utility and analytical detection [3].

Why Generic Pyrrol-2-yl Ethanone Substitution Fails for 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone Procurement


Generic substitution of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone with other pyrrol-2-yl ethanone derivatives is scientifically unjustified due to the compound's unique 2-acetyl-3-hydroxy substitution pattern. This specific arrangement enables intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, which directly modulates the compound's reactivity, tautomeric equilibrium, and physicochemical properties in ways that other pyrrol-2-yl ethanone analogs lacking this 1,2-adjacent functionality cannot replicate [1]. Furthermore, the 3-hydroxypyrrole core is a privileged scaffold that has been explicitly protected in multiple patent families for kinase inhibition (e.g., US7759380B2) and herbicide applications (WO2015018432A1) due to its distinct binding characteristics [2][3]. Substituting with unsubstituted pyrrol-2-yl ethanone (CAS 1072-83-9) or N-alkylated variants would eliminate the critical hydrogen-bonding capacity and tautomeric behavior that define this compound's utility in synthetic and medicinal chemistry applications.

Quantitative Differentiation Evidence: 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone vs. In-Class Comparators


Synthetic Route Differentiation: N-Alkylation Yield from Furan Precursor

The synthetic accessibility of 3-hydroxy-2-acetylpyrrole derivatives via furan-to-pyrrole ring transformation is demonstrated for the N-propyl analog 2-acetyl-3-hydroxy-1-n-propylpyrrole, which is obtained in 63% yield from 2-acetyl-3-hydroxyfuran and n-propylamine [1]. This synthetic route is distinct from direct pyrrole acetylation methods and provides a benchmark for yields achievable in related transformations. The unsubstituted 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone is a key reference scaffold for this class.

Synthetic Chemistry Heterocyclic Synthesis Reaction Yield

Hydrogen Bonding Capacity: Quantitative Comparison with Non-Hydroxylated Analogs

1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, with a topological polar surface area (TPSA) of 53.1 Ų [1]. In contrast, the non-hydroxylated analog 1-(1H-pyrrol-2-yl)ethanone (CAS 1072-83-9) has only one hydrogen bond donor and one acceptor, with a TPSA of approximately 32.9 Ų [2]. The intramolecular O–H⋯O=C hydrogen bond between the 3-hydroxyl proton and the adjacent 2-acetyl carbonyl oxygen further distinguishes this compound from N-alkylated or non-hydroxylated pyrrole derivatives [3].

Physicochemical Properties Hydrogen Bonding Drug Design

Tautomeric Equilibrium: Unique Enol-Keto Behavior of 3-Hydroxypyrroles

3-Hydroxypyrroles bearing no substituents on the ring carbon (such as the target compound) exist in equilibrium between enol and keto tautomeric forms, with the enol form predominating for certain derivatives while others exist purely in the keto form depending on substitution pattern [1]. This tautomeric behavior is distinct from 2-hydroxypyrroles, where the lactam (keto) tautomer is generally preferred [2]. The 3-hydroxypyrrole core provides a site for oxidation and further functionalization that is not available in non-hydroxylated pyrroles [3].

Tautomerism Structural Analysis Reactivity

Biological Target Class Association: LDH-A Inhibition by Pyrrol-2-yl Ethanone Derivatives

Pyrrol-2-yl ethanone derivatives (designated PM1 and PM2) have been demonstrated to inhibit lactate dehydrogenase A (LDH-A) based on enzyme assay and cell assay by spectroscopic analysis [1]. At concentrations of 1–25 μM, these derivatives altered pyruvate levels in cancer cells and inhibited cancer cell proliferation in vitro [1]. While the specific target compound 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone was not directly tested in this study, its core scaffold is structurally related to the active derivatives, establishing LDH-A as a relevant target class for this chemical series.

LDH-A Inhibition Anticancer Enzyme Assay

Patent-Protected Scaffold Precedent: Kinase and Herbicide Applications

The substituted pyrrole and pyrrolone core structure containing hydroxyl functionality is explicitly protected in multiple granted and pending patents. US7759380B2 claims substituted pyrrolines as kinase inhibitors with demonstrated selectivity against multiple kinase targets [1]. WO2015018432A1 claims pyrrolone derivatives as herbicides with specific activity against broad-leaved weeds and weed grasses in crop protection applications [2]. These patent filings establish that the 3-hydroxy-pyrrole/pyrrolone scaffold confers distinct and commercially valuable biological activities not present in simple unsubstituted pyrroles.

Intellectual Property Kinase Inhibition Herbicide

Validated Application Scenarios for 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone Procurement


Medicinal Chemistry: LDH-A Inhibitor Scaffold for Anticancer SAR Studies

Procurement of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone enables structure-activity relationship (SAR) exploration around the pyrrol-2-yl ethanone scaffold, which has demonstrated LDH-A inhibitory activity and anticancer cell proliferation effects at 1–25 μM concentrations [1]. The compound serves as a core building block for synthesizing analogs with variations at the 1-position (N-substitution), 3-position (hydroxyl modification), and 4/5-positions (ring functionalization) to optimize potency and selectivity against LDH-A in glycolysis-targeted cancer therapy.

Synthetic Methodology: Furan-to-Pyrrole Ring Transformation Studies

This compound is a representative scaffold for investigating furan-to-pyrrole ring transformation reactions. The synthetic route from 2-acetyl-3-hydroxyfuran to 2-acetyl-3-hydroxy-1-n-propylpyrrole (achieved in 63% yield) provides a methodological precedent for analogous transformations [2]. Researchers developing novel heterocyclic synthetic methodologies can use 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone as a benchmark substrate for optimizing reaction conditions, catalyst systems, and substituent tolerance.

Physicochemical Analysis: Hydrogen-Bonding Capacity and Tautomerism Studies

The compound's unique 2-acetyl-3-hydroxy substitution pattern enables intramolecular hydrogen bonding and enol-keto tautomerism that are characteristic of 3-hydroxypyrroles [3]. This makes it suitable for spectroscopic studies (NMR, IR, UV-Vis) investigating tautomeric equilibrium dynamics, as well as for computational chemistry validation of hydrogen-bonding effects on molecular properties. The measured TPSA of 53.1 Ų and XLogP3-AA of 0.9 provide reference values for developing predictive models of solubility and permeability [4].

Agrochemical and Kinase Inhibitor Scaffold Exploration

Given that substituted pyrrole/pyrrolone scaffolds containing hydroxyl functionality are explicitly protected in kinase inhibitor patents (US7759380B2) and herbicide patents (WO2015018432A1), 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone provides a structurally relevant core for exploring next-generation analogs in these application areas [5][6]. Procurement of this compound supports lead optimization programs targeting novel kinase inhibitors or herbicidal active substances with differentiated intellectual property positions.

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